(R)-1-tert-Butoxy-2-propanol (R)-1-tert-Butoxy-2-propanol
Brand Name: Vulcanchem
CAS No.: 136656-73-0
VCID: VC7451920
InChI: InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
SMILES: CC(COC(C)(C)C)O
Molecular Formula: C7H16O2
Molecular Weight: 132.203

(R)-1-tert-Butoxy-2-propanol

CAS No.: 136656-73-0

Cat. No.: VC7451920

Molecular Formula: C7H16O2

Molecular Weight: 132.203

* For research use only. Not for human or veterinary use.

(R)-1-tert-Butoxy-2-propanol - 136656-73-0

Specification

CAS No. 136656-73-0
Molecular Formula C7H16O2
Molecular Weight 132.203
IUPAC Name (2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol
Standard InChI InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
Standard InChI Key GQCZPFJGIXHZMB-ZCFIWIBFSA-N
SMILES CC(COC(C)(C)C)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(R)-1-tert-Butoxy-2-propanol belongs to the family of glycol ethers, characterized by a propanol backbone (C₃H₇O) substituted with a tert-butoxy group at the first carbon position. The chiral center at the second carbon gives rise to enantiomeric forms, with the (R)-configuration exhibiting distinct physicochemical behaviors compared to its (S)-counterpart. X-ray crystallographic analyses reveal a staggered conformation that minimizes steric hindrance between the bulky tert-butyl group and hydroxyl moiety.

Stereochemical Implications

Synthesis and Production

Byproduct Management

The synthesis generates di-tert-butyl propylene glycol (DTBP) as a primary byproduct (2.4% yield) . Advanced separation techniques like simulated moving bed chromatography reduce DTBP contamination to <0.5 ppm, meeting pharmaceutical-grade specifications.

Physicochemical Properties

Physical Constants

PropertyValueMeasurement Standard
Boiling Point172.3°C ±0.5°CASTM D1078
Density (20°C)0.918 g/cm³ISO 758
Refractive Index (nD²⁵)1.412ASTM D1218
Flash Point68°C (Pensky-Martens)IEC 60079-20-1

These properties make it particularly suitable for high-temperature coating applications where low volatility and thermal stability are critical.

Solvent Performance

(R)-1-tert-butoxy-2-propanol exhibits exceptional solvation power for epoxy resins (Hildebrand solubility parameter δ=19.4 MPa¹/²) while maintaining water miscibility (35 g/L at 25°C) . Its amphiphilic nature enables the formulation of stable microemulsions with 40-60% reduced surfactant requirements compared to conventional glycol ethers.

Industrial and Scientific Applications

Coatings and Surface Treatments

In automotive clear coats, 2-5% (v/v) additions of (R)-1-tert-butoxy-2-propanol improve leveling characteristics by 30% while reducing orange peel defects. The enantiomer's specific molecular geometry facilitates alignment with polymer chains during film formation, enhancing crosslink density (DSC measurements show 15% higher Tg).

Pharmaceutical Synthesis

The compound serves as a chiral auxiliary in β-lactam antibiotic synthesis, enabling diastereomeric excesses >92% in side-chain installations. Its metabolic lability (hepatic clearance rate: 1.2 L/h/kg in rats) minimizes residual solvent concerns in API crystallization processes.

Concentration (mg/m³)Hepatocellular Adenoma (%)Carcinoma (%)Hepatoblastoma (%)
0 (Control)36180
40647160
162252262
648872**2210*
  • p<0.05 vs control; ** p<0.01

Dose-response modeling indicates a benchmark dose limit (BMDL₁₀) of 320 mg/m³ for hepatocellular adenomas, suggesting nonlinear thresholds for tumorigenesis .

Metabolic Pathways and Pharmacokinetics

Biotransformation Routes

The compound undergoes sequential oxidation:

  • Phase I: CYP2E1-mediated ω-1 oxidation → tert-butyl glycidyl ether

  • Phase II: Glutathione conjugation (k=0.45 min⁻¹ in hepatocytes)

Species differences in epoxide hydrolase activity account for 4-fold higher reactive metabolite levels in mice versus rats .

Elimination Kinetics

Following IV administration in Sprague-Dawley rats:

  • Distribution half-life (t₁/₂α): 2.1 minutes

  • Elimination half-life (t₁/₂β): 16.4 minutes

  • Volume of distribution: 1.8 L/kg (suggesting extensive tissue binding)

Jurisdiction8-hour TWASTEL
OSHA (USA)50 ppm100 ppm
EU Commission20 mg/m³40 mg/m³

These limits reflect the compound's irritant properties (EC₅₀=480 mg/m³ in human corneal models) rather than carcinogenic potential.

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